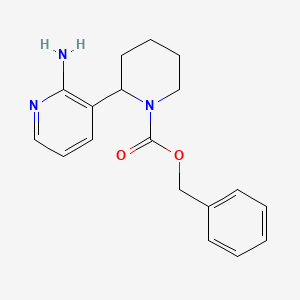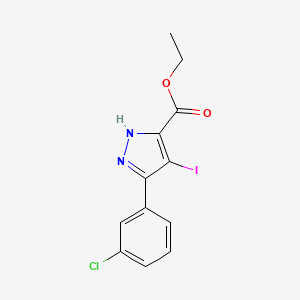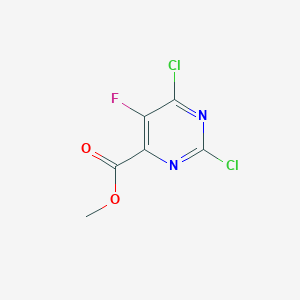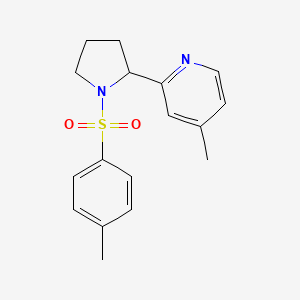
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a morpholine ring, along with a propan-1-amine side chain.
Métodos De Preparación
The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Substitution Reactions:
Formation of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .
Aplicaciones Científicas De Investigación
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-amine can be compared with other similar compounds, such as:
1-(5-Methyl-6-morpholinopyridin-3-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an amine group.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a pyrrolidine ring instead of a morpholine ring.
3-(6-Methylpyridin-2-yl)propan-1-amine: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a propan-1-amine side chain, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H21N3O |
|---|---|
Peso molecular |
235.33 g/mol |
Nombre IUPAC |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H21N3O/c1-3-12(14)11-8-10(2)13(15-9-11)16-4-6-17-7-5-16/h8-9,12H,3-7,14H2,1-2H3 |
Clave InChI |
OCOUNQWJNPHSON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CN=C(C(=C1)C)N2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)


![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)


![3-(1H-Pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11797915.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)




